BenchChemオンラインストアへようこそ!

XL-844

Chk2 inhibition Checkpoint kinase inhibitor potency DNA damage response

XL-844 (also known as EXEL-9844; CAS 631864-00-1) is a synthetic small-molecule, ATP-competitive inhibitor of checkpoint kinases 1 and 2 (Chk1 and Chk2) developed by Exelixis. It was the first selective Chk inhibitor to enter Phase I clinical trials (September as a single agent for chronic lymphocytic leukemia and later in combination with gemcitabine for advanced solid tumors.

Molecular Formula
Molecular Weight
Cat. No. B1195346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXL-844
SynonymsXL844;  XL 844;  XL-844.
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

XL-844 (EXEL-9844) Procurement Guide: Dual Chk1/Chk2 Checkpoint Kinase Inhibitor for DNA Damage Response Research


XL-844 (also known as EXEL-9844; CAS 631864-00-1) is a synthetic small-molecule, ATP-competitive inhibitor of checkpoint kinases 1 and 2 (Chk1 and Chk2) developed by Exelixis [1]. It was the first selective Chk inhibitor to enter Phase I clinical trials (September 2005) as a single agent for chronic lymphocytic leukemia and later in combination with gemcitabine for advanced solid tumors [2]. The compound is orally bioavailable and demonstrates exceptionally potent dual inhibition with Ki values of 2.2 nM for Chk1 and 0.07 nM for Chk2 [3]. XL-844 also exhibits secondary inhibitory activity against VEGFR1, VEGFR3, Flt3, Flt4, KDR, and PDGF receptor kinases, adding anti-angiogenic polypharmacology to its checkpoint-abrogating mechanism [1].

Why Chk1-Selective Inhibitors Cannot Substitute for XL-844 in Mechanistic DNA Damage Response Studies


Chk1 and Chk2 checkpoint kinases govern distinct yet partially overlapping arms of the DNA damage response (DDR): Chk1 primarily enforces the S and G2/M checkpoints, while Chk2 mediates the G1/S checkpoint and participates in DNA double-strand break repair signaling. XL-844 is uniquely positioned among clinical-stage Chk inhibitors because it potently inhibits both kinases, with Chk2 Ki (0.07 nM) exceeding Chk1 Ki (2.2 nM) by approximately 31-fold [1]. In contrast, Chk1-selective clinical candidates — PF-477736 (Chk2 Ki 47 nM, ~100-fold Chk1-selective), SCH900776/MK-8776 (Chk2 IC50 1500 nM, ~500-fold selective), and LY2603618 (Chk1 IC50 7 nM, minimal Chk2 activity) — exhibit negligible to weak Chk2 inhibition at pharmacologically relevant concentrations [2]. This difference is functionally consequential: XL-844's radiosensitization phenotype in HT-29 cells is mechanistically attributed to Chk2 inhibition driving mitotic catastrophe, a pathway not engaged by Chk1-selective inhibitors [3]. Furthermore, XL-844's oral bioavailability, which enabled the first oral Chk inhibitor clinical program, contrasts with the intravenous-only AZD7762 and PF-477736, impacting translational experimental design [1]. Simply substituting a Chk1-selective tool compound for XL-844 will not recapitulate the dual-checkpoint abrogation, VEGFR co-inhibition, or the specific radiosensitization mechanism documented in the XL-844 literature.

XL-844 Quantitative Differentiation Evidence: Potency, Oral Bioavailability, In Vivo Chemopotentiation, and Radiosensitization


XL-844 Chk2 Inhibitory Potency (Ki 0.07 nM) Exceeds All Other Clinical-Stage Chk Inhibitors by Orders of Magnitude

XL-844 inhibits Chk2 with a Ki of 0.07 nM in biochemical ATP-competitive kinase assays [1]. This represents the highest Chk2 potency among all Chk inhibitors that reached clinical evaluation. PF-477736, a Chk1-selective inhibitor, exhibits a Chk2 Ki of 47 nM — approximately 670-fold weaker . AZD7762, a dual Chk1/Chk2 inhibitor, shows Chk2 IC50 <10 nM but with substantially lower potency than XL-844 [2]. SCH900776 (MK-8776), a Chk1-selective clinical candidate, has a Chk2 IC50 of 1500 nM — approximately 21,000-fold weaker than XL-844 . XL-844's Chk2 Ki is also ~31-fold more potent than its own Chk1 Ki (2.2 nM), making it a rare example of a Chk2-preferring dual inhibitor [1].

Chk2 inhibition Checkpoint kinase inhibitor potency DNA damage response

XL-844 Oral Bioavailability: First Orally Administered Chk Inhibitor in Clinical Trials vs Intravenous-Only AZD7762 and PF-477736

XL-844 was developed as an orally bioavailable Chk1/Chk2 inhibitor and was administered orally in all preclinical efficacy studies and both of its Phase I clinical trials [1][2]. In the Phase I combination trial with gemcitabine (NCT00234481), XL-844 was given orally at doses of 0.8–2.25 mg/kg/day [3]. In contrast, AZD7762 was developed exclusively as an intravenous agent and was administered by IV infusion in all its Phase I studies (e.g., NCT00413686, NCT00937664) [4]. PF-477736 was likewise administered intravenously in its Phase I combination trial with gemcitabine [5]. While SCH900776 (MK-8776) later demonstrated oral bioavailability, it entered clinical development several years after XL-844 and displays a fundamentally different pharmacology as a Chk1-selective agent (Chk2 IC50 1500 nM vs XL-844 Chk2 Ki 0.07 nM) .

Oral bioavailability Route of administration Chk inhibitor pharmacokinetics

In Vivo Gemcitabine Chemopotentiation: XL-844 Converts Partial Tumor Growth Inhibition to Tumor Regression in PANC-1 Xenograft

In a PANC-1 human pancreatic cancer ectopic xenograft model, gemcitabine monotherapy (400 mg/kg intraperitoneally every fourth day for four treatment cycles) produced a tumor growth inhibition (TGI) of 70% relative to vehicle-treated controls. When XL-844 was co-administered orally at 100 mg/kg 8 and 24 hours after each gemcitabine dose, TGI increased to 91%. At 300 mg/kg oral XL-844, TGI exceeded 100%, indicating tumor regression rather than mere growth inhibition [1][2]. XL-844 monotherapy at either dose produced no detectable antitumor effect. Importantly, the combination was well tolerated with only mild, rapidly reversible body weight decreases and no enhanced hematological toxicity [2]. For comparative context, AZD7762 (25 mg/kg IV) combined with gemcitabine in the H460-DNp53 xenograft model achieved a log cell kill of 0.9 and %T/C of 26%, indicating potentiation but without the tumor regression observed with XL-844 in PANC-1 .

Pancreatic cancer xenograft Gemcitabine potentiation In vivo chemosensitization

XL-844 Radiosensitization: Enhancement Factor 1.42 via Chk2-Dependent Mitotic Catastrophe in HT-29 Colon Cancer Cells

XL-844 enhanced the radiosensitivity of HT-29 human colon cancer cells in clonogenic survival assays, producing a radiation enhancement factor of 1.42 at a surviving fraction of 0.5 [1]. In a complementary AACR study, XL-844 radiosensitized both HT-29 and MDA-MB-231 human breast cancer cells with enhancement factors of 1.2–1.3 at a surviving fraction of 0.1 [2]. The mechanism was established as Chk2-dependent: XL-844 abrogated radiation-induced Chk2 phosphorylation, induced pan-nuclear γ-H2AX staining, prolonged the presence of radiation-induced γ-H2AX foci (51.5 ± 2% γ-H2AX-positive cells at 16 h for XL-844 + radiation vs 32 ± 3.8% for radiation alone; p < 0.001), and promoted mitotic catastrophe evidenced by aberrant α-tubulin staining (21.3 ± 2.5% for combination vs 7.1 ± 2.1% for XL-844 alone at 16 h) [1][2]. This radiosensitization phenotype is mechanistically distinct from the G2 abrogation produced by Chk1-selective inhibitors and is a direct functional consequence of XL-844's extreme Chk2 potency (Ki 0.07 nM).

Radiosensitization Mitotic catastrophe DNA double-strand break repair

Optimal Research Applications for XL-844 Based on Quantitative Differentiation Evidence


Pancreatic Cancer Gemcitabine Chemopotentiation Studies Requiring Oral Checkpoint Abrogation

XL-844 is the optimal Chk inhibitor for preclinical pancreatic cancer studies combining gemcitabine with checkpoint abrogation, based on the PANC-1 xenograft data showing TGI improvement from 70% (gemcitabine alone) to >100% (gemcitabine + 300 mg/kg oral XL-844) [1]. The oral route of administration is critical for these studies: it enables a clinically relevant schedule (XL-844 dosed 8 and 24 hours post-chemotherapy) without requiring repeated IV access in tumor-bearing mice over multi-week treatment cycles. The established tolerability profile — no enhanced hematological toxicity despite supra-additive efficacy — makes this combination protocol directly applicable for translational research [2].

Chk2-Dependent Radiosensitization and Mitotic Catastrophe Mechanistic Investigation

For investigators dissecting the role of Chk2 (versus Chk1) in radiation-induced DNA damage responses, XL-844 is the preferred tool compound. The published radiosensitization protocol in HT-29 cells (1 h pre-irradiation XL-844 exposure, 6 Gy, enhancement factor 1.42 at SF 0.5) provides a validated experimental framework [3]. Key mechanistic readouts — abrogation of radiation-induced Chk2 phosphorylation, prolonged γ-H2AX foci persistence, pan-nuclear γ-H2AX induction, and aberrant α-tubulin staining indicative of mitotic catastrophe — are all established endpoints directly attributable to XL-844's Chk2 inhibition [3][4]. Chk1-selective inhibitors (e.g., PF-477736, SCH900776) will not produce this phenotype because their Chk2 activity is 670- to 21,000-fold weaker.

Dual Chk1/Chk2 vs Chk1-Selective Comparative Pharmacology in DNA Damage Response Networks

XL-844 serves as the reference dual Chk1/Chk2 inhibitor for comparator studies against Chk1-selective agents (SCH900776, PF-477736, LY2603618). Its unique biochemical profile — Chk2 Ki 0.07 nM (31-fold more potent than its own Chk1 Ki), kinome selectivity with only 4 of 86 off-target kinases inhibited at IC50 < 20 nM (Flt3, Flt4, KDR, PDGF), and secondary VEGFR1/VEGFR3 inhibition — provides a distinct polypharmacology signature [2][5]. Experiments designed to parse Chk1-vs-Chk2 contributions to checkpoint abrogation, replication stress responses, or chemosensitization can use XL-844 as the pan-Chk agent and compare outcomes against Chk1-selective inhibitors to deconvolve kinase-specific roles in the DDR network [5].

Oral Combination Regimens with Microtubule-Targeting or Platinum Agents Beyond Gemcitabine

XL-844's chemopotentiation activity extends beyond gemcitabine. The AACR 2007 disclosure demonstrated that co-treatment with XL-844 substantially enhanced docetaxel efficacy in vivo without increased toxicity, and that XL-844 abrogated cisplatin- and SN38-induced G2 arrest in vitro [2]. For researchers exploring checkpoint inhibitor combinations with taxanes, platinum agents, or topoisomerase I inhibitors, XL-844 offers a validated oral dosing paradigm with documented pharmacodynamic biomarkers (decreased phospho-Cdc2, increased sub-G1 apoptotic fraction, premature mitotic entry) that enable real-time assessment of target engagement [2].

Quote Request

Request a Quote for XL-844

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.